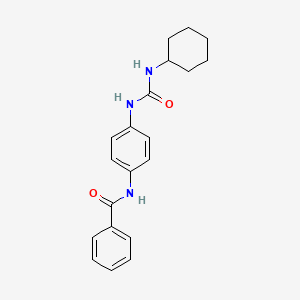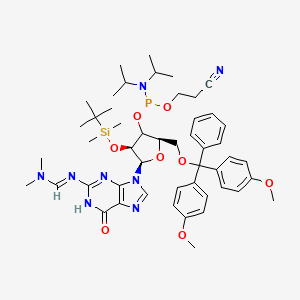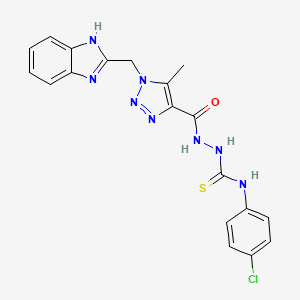
Egfr-IN-94
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-94 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-94 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds and heterocycles, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced using reagents such as halogens, amines, and hydroxyl groups under specific conditions like reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Egfr-IN-94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, hydroxyl groups under conditions like reflux or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Egfr-IN-94 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Helps in understanding the role of EGFR in cell signaling pathways and its impact on cellular functions.
Medicine: Plays a crucial role in cancer research, particularly in developing targeted therapies for EGFR-mutant cancers.
Industry: Used in the development of diagnostic tools and therapeutic agents for cancer treatment
作用機序
Egfr-IN-94 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The compound specifically targets the adenosine triphosphate (ATP)-binding site of the enzyme, preventing ATP from binding and activating the receptor .
類似化合物との比較
Egfr-IN-94 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and side effect profile.
Osimertinib: A third-generation EGFR inhibitor that is effective against specific EGFR mutations resistant to first- and second-generation inhibitors
This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors, making it a promising candidate for further development and clinical application .
特性
分子式 |
C19H17ClN8OS |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
1-[[1-(1H-benzimidazol-2-ylmethyl)-5-methyltriazole-4-carbonyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C19H17ClN8OS/c1-11-17(18(29)25-26-19(30)21-13-8-6-12(20)7-9-13)24-27-28(11)10-16-22-14-4-2-3-5-15(14)23-16/h2-9H,10H2,1H3,(H,22,23)(H,25,29)(H2,21,26,30) |
InChIキー |
LZJUTHIGOYGTHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1CC2=NC3=CC=CC=C3N2)C(=O)NNC(=S)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)

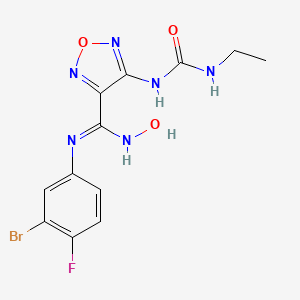

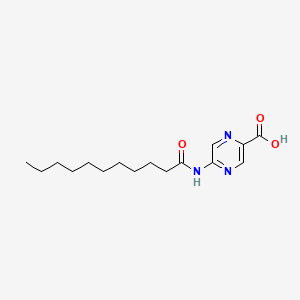
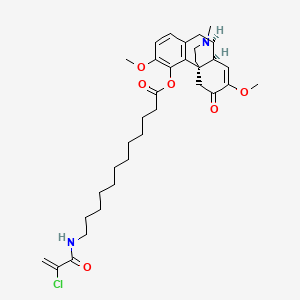

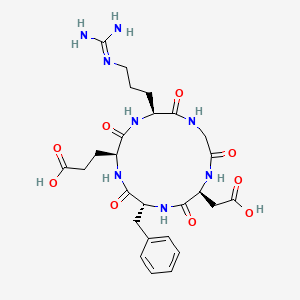
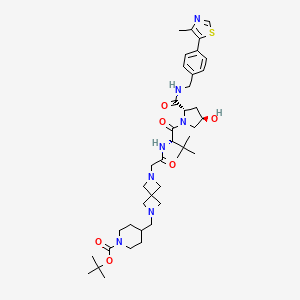
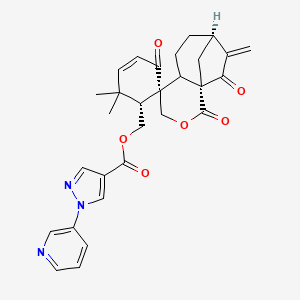
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
